2-(3-Nitrobenzyl)isoindoline-1,3-dione
Overview
Description
2-(3-Nitrobenzyl)isoindoline-1,3-dione is a chemical compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3-nitrobenzyl group
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been associated with a wide array of bioactive molecules and have potential use in diverse fields such as pharmaceutical synthesis . They have shown potential as therapeutic agents . Some isoindoline-1,3-dione derivatives have shown antiseizure activity .
Mode of Action
Some isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 . They have been shown to have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with various neurological systems such as gabaergic, glutamatergic (nmda and ampa receptors), and also ion channels (calcium, sodium, potassium, and chloride channels) in the pathophysiology of epilepsy .
Pharmacokinetics
Some isoindoline-1,3-dione derivatives were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
Some isoindoline-1,3-dione derivatives have shown antiseizure activity and analgesic activity . For example, one compound exhibited the anticonvulsant activity at a certain dose in a maximal electroshock (MES) model .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been performed under various conditions , suggesting that the environment could potentially influence the properties of these compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Nitrobenzyl)isoindoline-1,3-dione are largely unexplored. Isoindoline-1,3-dione derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isoindoline-1,3-dione derivatives have been shown to have significant effects on cell viability . For example, there was a significant decrease in cell viability as the concentration of a similar compound increased; viable cells were 35% in Raji cells treated with 0.5 μg/mL of the compound versus 18% in Raji cells exposed to 1 μg/mL for 48 hours .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been shown to interact with important amino acid residues at the allosteric binding site of the human dopamine receptor D2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzyl)isoindoline-1,3-dione typically involves the condensation reaction of phthalic anhydride with 3-nitrobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-Aminobenzyl)isoindoline-1,3-dione.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Oxidation: Oxidized isoindoline-1,3-dione derivatives with additional functional groups.
Scientific Research Applications
2-(3-Nitrobenzyl)isoindoline-1,3-dione has several scientific research applications, including:
Pharmaceuticals: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiepileptic and anticancer drugs.
Materials Science: It is employed in the development of photochromic materials and polymer additives, enhancing the properties of various materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrobenzyl)isoindoline-1,3-dione
- 2-(4-Nitrobenzyl)isoindoline-1,3-dione
- 2-(3-Aminobenzyl)isoindoline-1,3-dione
Uniqueness
2-(3-Nitrobenzyl)isoindoline-1,3-dione is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
2-[(3-nitrophenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)15(19)16(14)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMHDCASOMEHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309538 | |
Record name | MS-1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21081-63-0 | |
Record name | NSC212262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MS-1845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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